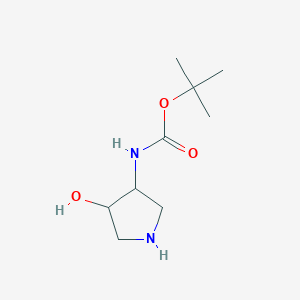

(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester

Description

(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester is a pyrrolidine derivative featuring a hydroxyl group at the 4-position and a tert-butyl carbamate group at the 3-position. This compound exists in stereoisomeric forms, including (3R,4R)-, (3S,4S)-, (3R,4S)-, and (3S,4R)-configurations, with molecular formula C₉H₁₈N₂O₃ and molecular weight 202.25 g/mol . It is primarily utilized as a chiral intermediate in pharmaceutical synthesis, particularly for drugs targeting neurological and metabolic pathways. The hydroxyl group enhances hydrophilicity, while the tert-butyl carbamate acts as a protecting group for amines during multi-step syntheses .

Properties

IUPAC Name |

tert-butyl N-(4-hydroxypyrrolidin-3-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3/c1-9(2,3)14-8(13)11-6-4-10-5-7(6)12/h6-7,10,12H,4-5H2,1-3H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAZVTJCOYJOJGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CNCC1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or amino acids.

Introduction of the Hydroxy Group: The hydroxy group at the 4-position can be introduced via selective hydroxylation reactions using reagents like osmium tetroxide or hydrogen peroxide.

Formation of the Carbamic Acid Ester: The carbamic acid tert-butyl ester can be formed by reacting the pyrrolidine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxy group can participate in substitution reactions, forming ethers or esters when reacted with alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an alcohol.

Substitution: Formation of ethers or esters.

Scientific Research Applications

(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester has several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.

Biological Studies: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.

Industrial Applications: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and carbamic acid ester moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrolidine Core

tert-Butyl 4-(4-Methylphenyl)-3-pyrrolidinylcarbamate

- Structure : Contains a 4-methylphenyl substituent at the 4-position of pyrrolidine instead of a hydroxyl group.

- Applications: Used in kinase inhibitor research due to its aromatic interaction capabilities .

(4-Fluoro-pyrrolidin-3-yl)-carbamic acid tert-butyl ester

- Structure : Fluorine replaces the hydroxyl group at the 4-position.

- Key Differences :

Heterocyclic Ring Modifications

(4-Methylpyridin-3-yl)-carbamic acid tert-butyl ester

- Structure : Pyridine ring replaces pyrrolidine, with a methyl group at the 4-position.

- Key Differences :

[1-(4-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester

- Structure : Piperidine ring with a chloro-pyrimidinyl substituent.

- Key Differences :

Stereochemical Variants

Stereochemical Impact: Enantiomers exhibit divergent biological activities. For example, the (3R,4R)-isomer shows higher affinity for vesicular monoamine transporter 2 (VMAT2) compared to the (3S,4S)-form .

Biological Activity

(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a pyrrolidine ring, which is known for its role in various biological processes, and the presence of a carbamic acid moiety suggests possible applications in therapeutic contexts.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been shown to possess antioxidant and antimicrobial properties , which may be beneficial in treating conditions associated with oxidative stress and microbial infections. The hydroxy group on the pyrrolidine ring enhances its reactivity, potentially increasing its efficacy as a therapeutic agent.

Inhibition Studies

Recent studies have demonstrated that derivatives of pyrrolidine compounds can act as inhibitors of acetylcholinesterase (AChE), an enzyme involved in neurotransmission. For instance, related compounds have shown varying degrees of inhibition against human AChE, with IC50 values indicating their potency . While specific data for this compound is limited, the structural similarities suggest it may exhibit comparable inhibitory effects.

Neuroprotective Effects

Research indicates that compounds similar to this compound may enhance neuroprotection by modulating oxidative stress pathways. For example, certain derivatives have been shown to increase levels of Nrf2, a transcription factor that regulates antioxidant responses, thereby reducing neuroinflammation and protecting against cellular damage .

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, a comparative analysis with similar compounds is essential. Below is a summary table highlighting key structural features and biological activities:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Pyrrolidine ring with hydroxy and carbamate groups | Potential antioxidant and antimicrobial properties |

| Carbamazepine | Carbamate structure with dibenzazepine core | Anticonvulsant |

| Gabapentin | Pyrrolidine derivative with isobutyric acid | Anticonvulsant, analgesic |

| Phenobarbital | Barbiturate structure | Sedative, anticonvulsant |

This table illustrates the unique structural features of this compound, particularly its hydroxyethyl substitution, which may confer distinct biological properties compared to other similar compounds.

Case Study 1: Neuroprotective Properties

A study focused on the neuroprotective effects of pyrrolidine derivatives showed that certain compounds could significantly reduce cell death in models of oxidative stress. The mechanisms involved included the upregulation of antioxidant enzymes and inhibition of pro-inflammatory cytokines . While direct studies on this compound are lacking, these findings suggest potential avenues for investigation.

Case Study 2: Antimicrobial Activity

In vitro studies have demonstrated that related pyrrolidine compounds exhibit antimicrobial activity against various pathogens. The presence of functional groups such as hydroxyl and carbamate enhances their interaction with microbial membranes, leading to increased efficacy. Further research could elucidate the specific antimicrobial properties of this compound.

Q & A

Basic: What are the key synthetic steps and critical reaction parameters for synthesizing (4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester?

Answer:

The synthesis typically involves multi-step organic reactions, including:

- Protection of the pyrrolidine nitrogen using tert-butoxycarbonyl (Boc) groups to prevent unwanted side reactions.

- Hydroxylation at the 4-position via selective oxidation or hydroxylation reagents.

- Carbamate formation through reaction with Boc anhydride under controlled pH and temperature .

Critical parameters: - Temperature: Lower temperatures (0–5°C) are often used during carbamate formation to minimize racemization.

- Solvent choice: Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency, while methanol may induce Boc deprotection .

- Purification: Column chromatography with gradients of ethyl acetate/hexane ensures high purity (>95%) .

Basic: Which analytical techniques are essential for characterizing this compound’s purity and structure?

Answer:

- NMR spectroscopy: ¹H and ¹³C NMR confirm stereochemistry and detect impurities (e.g., residual solvents or diastereomers). For example, the hydroxy group’s proton appears as a broad singlet near δ 4.5–5.0 ppm .

- HPLC: Reverse-phase HPLC with UV detection (λ = 210–254 nm) monitors purity, using C18 columns and acetonitrile/water mobile phases .

- Mass spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺) and detects fragmentation patterns .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (N95 masks) is advised if handling powdered forms .

- Ventilation: Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., Boc anhydride) .

- Spill management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of waste according to hazardous chemical guidelines .

Advanced: How can reaction conditions be optimized to enhance stereochemical purity during synthesis?

Answer:

- Chiral auxiliaries: Use enantiomerically pure starting materials (e.g., (R)- or (S)-pyrrolidine derivatives) to control stereochemistry at the 3-position .

- Catalytic asymmetric hydroxylation: Enzymatic or metal-catalyzed methods (e.g., Sharpless dihydroxylation) improve selectivity for the 4-hydroxy group .

- Dynamic kinetic resolution: Adjust reaction pH and temperature to favor one enantiomer during carbamate formation .

Advanced: What experimental strategies assess the compound’s interactions with biological targets (e.g., enzymes or receptors)?

Answer:

- Surface plasmon resonance (SPR): Measure real-time binding kinetics (ka, kd) to immobilized targets (e.g., GPCRs or kinases) .

- Isothermal titration calorimetry (ITC): Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

- Molecular docking simulations: Use software like AutoDock Vina to predict binding poses and identify key hydrogen bonds with the hydroxy and carbamate groups .

Advanced: How should researchers address discrepancies in reported biological activities of structural analogs?

Answer:

- Structure-activity relationship (SAR) studies: Compare analogs (e.g., 4,4-dimethyl or chloro-substituted derivatives) to identify critical functional groups. For example, the hydroxy group may enhance solubility but reduce membrane permeability .

- Assay validation: Standardize in vitro assays (e.g., enzyme inhibition IC₅₀) across labs using positive controls (e.g., known inhibitors) to minimize variability .

- Meta-analysis: Pool data from multiple studies to statistically evaluate trends in activity, adjusting for differences in experimental conditions (e.g., cell lines, buffer pH) .

Advanced: What challenges arise in scaling up synthesis, and how can they be mitigated?

Answer:

- Reaction exotherms: Use jacketed reactors with precise temperature control to prevent Boc deprotection during large-scale carbamate formation .

- Purification bottlenecks: Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for cost-effective purification .

- Racemization risks: Opt for low-temperature Boc protection (≤10°C) and avoid prolonged storage of intermediates .

Advanced: How does stereochemistry at the pyrrolidine ring impact pharmacological activity?

Answer:

- Enantioselective binding: The (R)-enantiomer may exhibit higher affinity for serotonin receptors due to optimal spatial alignment of the hydroxy group, while the (S)-form shows reduced activity .

- Metabolic stability: (4R)-configured derivatives resist hepatic CYP3A4 oxidation compared to (4S)-isomers, as shown in microsomal stability assays .

- Toxicity profiles: Diastereomers with axial hydroxy groups (e.g., cis vs. trans) may differentially induce off-target effects, requiring chiral HPLC for separation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.